Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
CAS No.: 1211506-76-1
Cat. No.: VC2667080
Molecular Formula: C12H14N2O3S2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211506-76-1 |
|---|---|
| Molecular Formula | C12H14N2O3S2 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O3S2/c1-2-17-11(15)9-7-8-10(18-9)13-12(19-8)14-3-5-16-6-4-14/h7H,2-6H2,1H3 |
| Standard InChI Key | FEYQCZZGOZPCPX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate features a complex heterocyclic structure with several key components. The core of the molecule consists of a fused thieno[2,3-d] thiazole ring system, which provides rigidity and specific electronic properties to the compound. The morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen) is attached at the 2-position of the thiazole portion, while an ethyl carboxylate group is positioned at the 5-position of the thieno portion . This arrangement creates a molecule with multiple potential interaction sites that may contribute to its chemical reactivity and biological properties.
Physical and Chemical Properties
The compound exists as a solid at room temperature with the following key properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃S₂ | |
| Molecular Weight | 298.4 g/mol | |
| CAS Number | 1211506-76-1 | |
| Purity (Commercial) | 98% | |
| SMILE Code | CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3 |
The presence of the carboxylate group likely contributes to the compound's polarity, while the thiophene and thiazole rings provide aromatic character. The morpholine group introduces basic nitrogen functionality that may influence the compound's solubility profile and acid-base properties.
Spectroscopic Characteristics
While detailed spectroscopic data specific to Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate is limited in the available research, heterocyclic compounds of this type typically exhibit characteristic patterns in various spectroscopic analyses. The aromatic and heterocyclic rings would likely show distinctive signals in NMR spectroscopy, while the carboxylate and morpholine groups would contribute specific absorption bands in infrared spectroscopy.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate likely involves the construction of the fused heterocyclic ring system followed by functionalization with the morpholine and ethyl carboxylate groups. Based on similar heterocyclic compounds, potential synthetic pathways might involve:
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Cyclization reactions to form the thieno[2,3-d] thiazole core
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Introduction of the morpholine group at the 2-position via nucleophilic substitution
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Esterification of the carboxylic acid at the 5-position to form the ethyl ester
Reaction Conditions
The specific reaction conditions for synthesizing this compound would depend on the synthetic route employed. For similar thiazole derivatives, common reaction conditions include:
| Reaction Step | Typical Conditions | Considerations |
|---|---|---|
| Heterocycle Formation | Reflux conditions, inert atmosphere | Temperature control is critical for selectivity |
| Morpholine Introduction | Nucleophilic substitution conditions | May require catalysts such as copper or palladium complexes |
| Esterification | Acid-catalyzed conditions with ethanol | Dehydrating agents may improve yield |
Industrial Production Methods
For industrial-scale production of complex heterocyclic compounds like Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate, continuous flow processes may offer advantages over batch reactions. Such methods can enhance efficiency, improve yield, and reduce waste. Automated reactors with optimized reaction conditions would be beneficial for scaling up the synthesis while maintaining product quality and consistency.
Chemical Reactivity
Types of Reactions
Based on its structural features, Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate can potentially undergo several types of reactions:
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Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid
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Reduction: The ester functionality can be reduced to form alcohols or aldehydes
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Nucleophilic Substitution: The morpholine ring might participate in displacement reactions
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Electrophilic Substitution: The aromatic thiophene portion may undergo substitution reactions with electrophiles
Reactive Sites
The compound contains several potentially reactive sites:
| Reactive Site | Potential Reactions | Expected Products |
|---|---|---|
| Ethyl Carboxylate | Hydrolysis, Transesterification, Reduction | Carboxylic acids, Different esters, Alcohols |
| Thiophene Ring | Electrophilic aromatic substitution | Substituted derivatives |
| Thiazole Ring | Nucleophilic attack | Ring-modified products |
| Morpholine Nitrogen | Alkylation, Acylation | N-substituted derivatives |
Research Applications
Medicinal Chemistry
Thieno[2,3-d] thiazole-containing compounds have attracted interest in medicinal chemistry due to their potential biological activities. While specific data for Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate is limited, structurally related thiazole compounds have demonstrated various biological activities:
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Antimicrobial properties
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Anti-inflammatory effects
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Anticancer potential
The presence of the morpholine group, which is a common pharmacophore in many drugs, may further enhance the compound's pharmacological profile by improving solubility or target binding.
Organic Synthesis
In organic synthesis, Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate may serve as a valuable building block for creating more complex heterocyclic structures. The ester group provides a handle for further functionalization, while the fused ring system offers a rigid scaffold for designing molecules with specific spatial arrangements.
Material Science
Heterocyclic compounds containing thiophene and thiazole moieties have found applications in material science, particularly in the development of:
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Organic electronic materials
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Photosensitive compounds
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Coordination complexes with unique properties
The extended π-conjugation in Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate suggests potential applications in these areas, though specific research findings are currently limited.
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate, including:
Structure-Activity Relationships
The structural differences between Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate and its analogues likely influence their chemical and biological properties. For instance:
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The additional sulfur atom in the thieno[2,3-d] thiazole system may alter the electronic properties compared to simple thiazole derivatives
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The fused ring system provides conformational rigidity that is absent in non-fused analogues
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The absence of substituents at the 4-position (compared to phenyl or methyl in the analogues) may affect reactivity and biological target interactions
Current Research and Future Perspectives
Recent Developments
Research on Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate appears to be in relatively early stages, with the compound primarily being offered as a research chemical for further investigation. The current focus seems to be on exploring its potential as a building block or intermediate in synthetic chemistry.
Research Gaps
Several gaps in the current research on Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate have been identified:
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Limited data on biological activity and structure-activity relationships
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Insufficient information on synthetic methodologies specifically optimized for this compound
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Lack of comprehensive physical and spectroscopic characterization
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